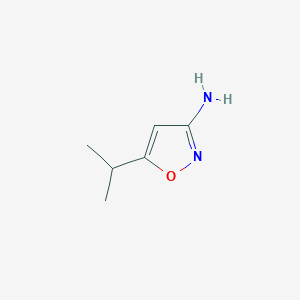

5-Isopropylisoxazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-6(7)8-9-5/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJAMSGDZPHREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537255 | |

| Record name | 5-(Propan-2-yl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55809-38-6 | |

| Record name | 5-(1-Methylethyl)-3-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55809-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Propan-2-yl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 5 Isopropylisoxazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-isopropylisoxazol-3-amine and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the isopropyl group give rise to characteristic signals. A doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH) are expected. The chemical shifts of the amine (NH₂) protons can vary depending on the solvent and concentration and often appear as a broad singlet. The proton on the isoxazole (B147169) ring also presents a distinct singlet. For instance, in some isoxazole derivatives, the isoxazole ring proton can be observed at chemical shifts (δ) around 6.7 to 8.5 ppm. lookchem.comlookchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the isopropyl group, as well as for the three carbons of the isoxazole ring. The chemical shifts of the isoxazole ring carbons are particularly informative; for example, in some isoxazole derivatives, the C3 and C5 carbons can appear at approximately 158.7 ppm and 154.8 ppm, respectively, while the C4 carbon appears further upfield. lookchem.com The chemical shifts can be influenced by substituents on the ring. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH (isopropyl) | Septet | ~30-40 |

| CH₃ (isopropyl) | Doublet | ~20-25 |

| C4-H (isoxazole) | Singlet | ~90-115 |

| NH₂ | Broad Singlet | N/A |

| C3 (isoxazole) | N/A | ~155-165 |

| C4 (isoxazole) | N/A | ~90-115 |

| C5 (isoxazole) | N/A | ~165-175 |

| Note: These are approximate predicted values and can vary based on solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₆H₁₀N₂O), the expected molecular weight is approximately 126.16 g/mol . bldpharm.com

The fragmentation pattern provides valuable structural information. In amines, alpha-cleavage is a common fragmentation pathway, which involves the breaking of the bond adjacent to the nitrogen atom. whitman.edulibretexts.org For this compound, this could lead to the loss of an isopropyl radical. The presence of an odd molecular ion peak is a characteristic feature for compounds containing an odd number of nitrogen atoms. libretexts.orgyoutube.com The fragmentation of the isoxazole ring itself can also lead to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H), carbon-hydrogen (C-H), carbon-nitrogen (C=N), and isoxazole ring vibrations. scholarsresearchlibrary.com

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3200-3600 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: Bands corresponding to the C-H stretching of the isopropyl group would appear around 2850-3000 cm⁻¹.

C=N Stretching: The C=N stretching vibration of the isoxazole ring is expected in the region of 1600-1665 cm⁻¹. scholarsresearchlibrary.comnjesr.com

Isoxazole Ring Vibrations: The isoxazole ring itself exhibits characteristic stretching vibrations, often observed around 1400-1600 cm⁻¹. researchgate.net The N-O and C-O stretching vibrations within the ring typically appear in the 1200-1300 cm⁻¹ region. scholarsresearchlibrary.comnjesr.com

N-H Bending: The N-H bending (scissoring) vibration for primary amines is typically observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3200-3600 | Medium |

| Amine (N-H) | Bending | 1580-1650 | Medium |

| Isopropyl (C-H) | Stretching | 2850-3000 | Medium to Strong |

| Isoxazole (C=N) | Stretching | 1600-1665 | Medium |

| Isoxazole Ring | Stretching | 1400-1600 | Variable |

| Isoxazole (N-O, C-O) | Stretching | 1200-1300 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Isoxazole and its derivatives exhibit absorption in the UV region due to π → π* and n → π* electronic transitions. aip.org The absorption maxima (λ_max) can be influenced by the substituents on the isoxazole ring. For instance, studies on isoxazole derivatives have shown absorption maxima in the range of 220-230 nm. lookchem.com Theoretical studies on isoxazole suggest that the S₀ → S₁ (¹ππ*) transition occurs at high energies. aip.orgacs.org The electronic spectra of isoxazoles can be complex due to the presence of multiple chromophores and the possibility of overlapping bands. nsf.gov

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, UPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds. bldpharm.com For amines, derivatization with a UV-absorbing agent can enhance detection sensitivity. chromatographyonline.comthermofisher.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used for the analysis of such compounds. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. nih.gov GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination for the separation and identification of components in a mixture, including isomers of isoxazole derivatives. nih.govresearchgate.net The choice between GC and HPLC depends on the volatility and thermal stability of the specific derivative being analyzed.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. Several studies have utilized X-ray crystallography to elucidate the structures of isoxazole derivatives, confirming their molecular geometry and revealing details about their crystal packing. scilit.comresearchgate.netnih.govcancer.gov For this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm the connectivity and stereochemistry of the molecule and provide insights into hydrogen bonding and other non-covalent interactions that govern its solid-state structure.

Computational Chemistry and in Silico Modeling of 5 Isopropylisoxazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nrel.govsemanticscholar.org These methods are used to determine the optimized molecular geometry, electron distribution, and various reactivity descriptors of 5-Isopropylisoxazol-3-amine. nrel.govirjweb.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6–311++G(d,p), which provide a balance of computational efficiency and accuracy. irjweb.comresearchgate.net The results of these calculations, including parameters like dipole moment, electronegativity, and chemical hardness, offer a quantitative measure of the molecule's potential behavior in chemical reactions. semanticscholar.orgirjweb.com

For instance, the analysis of aliphatic amines has shown that quantum chemical calculations can effectively predict changes in properties upon protonation, which influences how they interact with metal surfaces in applications like corrosion inhibition. semanticscholar.org Similarly, for this compound, these calculations can elucidate the most likely sites for electrophilic or nucleophilic attack.

Table 1: Illustrative Quantum Chemical Descriptors for this compound This table presents theoretical data that would be generated from DFT calculations, illustrating the typical parameters used to evaluate molecular reactivity.

| Parameter | Symbol | Hypothetical Value | Significance |

| Energy of HOMO | EHOMO | -6.2 eV | Relates to electron-donating ability |

| Energy of LUMO | ELUMO | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.4 eV | Indicates chemical reactivity and stability irjweb.com |

| Dipole Moment | µ | 3.1 D | Measures molecular polarity |

| Electronegativity | χ | 3.5 eV | Describes the power to attract electrons irjweb.com |

| Chemical Hardness | η | 2.7 eV | Measures resistance to change in electron configuration irjweb.com |

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from quantum chemical calculations. irjweb.com This gap, ΔE, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. wuxibiology.com

In the context of this compound, the HOMO-LUMO gap would determine its tendency to participate in chemical reactions. Analysis of similar heterocyclic systems shows that this energy gap can be used to compare the stability of different isomers or substituted derivatives. ntu.edu.iq For drug design, tuning the HOMO-LUMO gap by modifying the molecular structure can be a strategy to enhance the desired reactivity or stability of a compound. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govresearchgate.net For this compound, docking studies would be employed to identify potential biological targets and to understand the specific interactions that stabilize the ligand-protein complex. This process involves generating a 3D structure of the ligand and placing it into the binding site of a receptor whose structure is known, often from X-ray crystallography. nih.govdundee.ac.uk

Docking programs, such as AutoDock or Glide, use scoring functions to estimate the binding affinity, with more negative scores typically indicating a higher expected potency. dundee.ac.uknih.gov The analysis of the resulting binding poses reveals key interactions like hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues in the target's active site. researchgate.netnih.gov Studies on other isoxazole (B147169) derivatives have successfully used docking to explain their inhibitory action against enzymes like cyclooxygenases (COX) and monoamine oxidases (MAO). nih.govnih.gov

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result | Details |

| Target Protein | Human Cyclooxygenase-2 (COX-2) | Enzyme involved in inflammation nih.gov |

| Docking Score | -8.5 kcal/mol | Indicates strong predicted binding affinity |

| Key Interacting Residues | Tyr385, Arg513, Ser530 | Specific amino acids in the COX-2 active site |

| Hydrogen Bonds | Amine group with Ser530; Isoxazole nitrogen with Arg513 | Crucial for anchoring the ligand in the binding pocket |

| Hydrophobic Interactions | Isopropyl group with Val349, Leu352 | Contributes to binding stability |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-target complex. mdpi.com An MD simulation calculates the motion of every atom in the system over time, typically on the nanosecond to microsecond scale, within a simulated physiological environment including water and ions. nih.govmdpi.com

For this compound, an MD simulation would be used to assess the stability of the binding pose predicted by docking. mdpi.com By tracking metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable or undergoes significant conformational changes. mdpi.com Furthermore, MD simulations can elucidate the role of water molecules in the binding site and provide a more accurate estimation of binding free energy, offering deeper insights into the mechanism of receptor activation or inhibition. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational methods are invaluable for guiding SAR studies by predicting the impact of structural modifications. dundee.ac.uk For this compound, a computational SAR study would involve creating a virtual library of derivatives by, for example, changing the alkyl group at the 5-position or adding substituents to the isoxazole ring. nih.gov

These virtual compounds can then be rapidly screened using quantum chemical calculations to assess their electronic properties or molecular docking to predict their binding affinity to a specific target. dundee.ac.ukontosight.ai This in silico screening helps prioritize which derivatives are most likely to have improved activity, focusing synthetic efforts on the most promising candidates. nih.gov SAR studies on other isoxazole-containing compounds have shown that even small modifications can significantly impact potency and selectivity. dundee.ac.uk

Table 3: Example of a Computationally-Guided SAR Study for this compound Derivatives

| Derivative | Modification at C5-Position | Predicted Binding Affinity (kcal/mol) | Rationale/Observation |

| Parent Compound | -CH(CH3)2 (Isopropyl) | -8.5 | Baseline activity |

| Derivative 1 | -CH3 (Methyl) | -7.2 | Smaller group may have fewer hydrophobic contacts |

| Derivative 2 | -C(CH3)3 (tert-Butyl) | -9.1 | Larger group may enhance hydrophobic interactions |

| Derivative 3 | -CF(CH3)2 | -8.8 | Fluorination may alter electronic properties |

| Derivative 4 | -Cyclopentyl | -9.4 | Rigid ring structure may fit better in the binding pocket |

Theoretical Predictions of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties of a molecule, which is extremely useful for confirming its identity and structure after synthesis. researchgate.net Using methods like DFT, it is possible to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nrel.gov The theoretical spectrum can be compared with the experimental one to validate the proposed structure.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions, such as from the HOMO to the LUMO. researchgate.net For this compound, these theoretical predictions would provide a spectral fingerprint, aiding in its characterization and distinguishing it from potential isomers or byproducts. Research on similar isoxazole compounds has demonstrated good agreement between spectroscopic data predicted by DFT and experimental results. researchgate.net

Medicinal Chemistry Applications of 5 Isopropylisoxazol 3 Amine Scaffold

Role as a Privileged Scaffold in Drug Discovery

The isoxazole (B147169) nucleus is recognized as a "privileged scaffold" in drug discovery. This designation is due to its presence in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ijrrjournal.commdpi.com The isoxazole ring's stability allows for the manipulation of substituents at various positions, yet the weak N-O bond can be cleaved under specific conditions, making it a versatile synthetic intermediate. ijrrjournal.com This inherent chemical versatility enables isoxazole derivatives to bind effectively with a variety of biological targets like enzymes and receptors through non-covalent interactions. researchgate.net The isoxazolidine (B1194047) ring, a related structure, is also considered a privileged scaffold in medicinal chemistry. bohrium.com The broad utility of the isoxazole core has resulted in its incorporation into multiple approved drugs. mdpi.com

Design and Synthesis of Novel Isoxazole-Containing Compounds for Biological Evaluation

5-Isopropylisoxazol-3-amine is a crucial building block in the synthesis of new pharmaceutical agents. Its structure, featuring an isoxazole core with an amine group at the 3-position and an isopropyl group at the 5-position, provides a foundation for creating more complex molecules. This compound is particularly valuable in developing drugs aimed at neurological disorders. chemimpex.com The amine group can be functionalized, for instance, through reactions with formylating agents to produce derivatives like N-(5-isopropylisoxazol-3-yl)formamide. The versatility of the isoxazole scaffold makes it a practical choice for laboratories focused on advancing chemical and pharmaceutical research. chemimpex.com

As a precursor, this compound is instrumental in creating biologically active molecules. The synthesis of 3-amino-5-alkyl isoxazoles requires careful control of reaction conditions like temperature and pH to ensure regioselectivity. The isoxazole core itself can be synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. organic-chemistry.org For example, 5-amino-3-methylisoxazole (B44965) can be formed from the reaction of 3-aminocrotononitrile (B73559) with hydroxylamine (B1172632) hydrochloride. nih.gov These synthetic routes provide access to a vast library of isoxazole derivatives, which are then evaluated for their therapeutic potential against various diseases. nih.govmdpi.com

In Vitro Biological Activity Investigations

Derivatives of the isoxazole scaffold have been extensively studied as inhibitors of various enzymes critical to disease pathways.

Cyclooxygenase (COX) Inhibition

The inhibition of cyclooxygenase (COX) enzymes is a key strategy for managing inflammation. nih.gov Several isoxazole derivatives have shown potent inhibitory activity against COX-1 and COX-2. For instance, Mofezolac, a diarylisoxazole, preferentially inhibits COX-1 with an IC₅₀ value of 0.0079 µM. osti.gov In another study, a series of newly synthesized isoxazole derivatives demonstrated selective inhibition of COX-2, with compound C6 being the most potent. nih.gov Research has also identified 3,5-disubstituted isoxazoles, such as compound 2b , which significantly inhibit both LOX and COX-2, highlighting their potential as anti-inflammatory agents. nih.gov

Table 1: Cyclooxygenase (COX) Inhibition by Isoxazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Source |

|---|---|---|---|---|

| Mofezolac | COX-1 | 0.0079 | - | osti.gov |

| Mofezolac | COX-2 | >50 | - | osti.gov |

| 1 (P6) | COX-1 | 19 | - | osti.gov |

| 1 (P6) | COX-2 | >50 | - | osti.gov |

| C3 | COX-2 | 0.93 ± 0.01 | 24.26 | nih.gov |

| C5 | COX-2 | 0.85 ± 0.04 | 41.82 | nih.gov |

| C6 | COX-2 | 0.55 ± 0.03 | 61.73 | nih.gov |

Kinase Inhibition

Protein kinases are crucial targets in cancer therapy. Isoxazole-based compounds have been developed as potent inhibitors of several kinases. A study reported the discovery of isoxazole 1 as a potent dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and casein kinase 1δ (CK1δ). acs.org Further modifications led to highly potent and dual-specific inhibitors. acs.org Other research has focused on designing isoxazole derivatives as inhibitors of epidermal growth factor receptor-tyrosine kinase (EGFR-TK), with compound 25a showing an IC₅₀ of 0.054 µM. nih.gov Additionally, lapachol-derived isoxazoles have been synthesized and evaluated as inhibitors of pyruvate (B1213749) kinase M2 (PKM2), an enzyme implicated in cancer metabolism. tandfonline.comresearchgate.net

Table 2: Kinase Inhibition by Isoxazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Isoxazole 1 | p38α | 0.45 | acs.org |

| Isoxazole 1 | CK1δ | 0.23 | acs.org |

| Isoxazole 8 | CK1δ | 0.033 | mdpi.com |

| Compound 10a | EGFR-TK | 0.064 ± 0.001 | nih.gov |

| Compound 10b | EGFR-TK | 0.066 ± 0.001 | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Inhibiting acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. oup.comnih.gov Several studies have investigated isoxazole derivatives as AChE inhibitors. oup.comresearchgate.net A novel series of arylisoxazole-phenylpiperazines were synthesized, and compound 5c emerged as the most potent AChE inhibitor with an IC₅₀ of 21.85 µM. nih.gov Kinetic studies confirmed that these compounds bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov Another study identified an isoxazole derivative with moderate AChE inhibitory activity (IC₅₀ = 134.87 µM). oup.comnih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Isoxazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanone (5a) | BChE | 51.66 | nih.gov |

| 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone (5c) | AChE | 21.85 | nih.gov |

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The isoxazole scaffold has proven to be a fertile ground for this research.

Antibacterial Activity

Isoxazole derivatives exhibit a broad spectrum of antibacterial activity. ijrrjournal.com Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com In one study, isoxazole-containing chalcones were evaluated, and compound 28 showed potent activity with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, which was greater than the standard drug ciprofloxacin. mdpi.com Another series of indolyl-isoxazoles were synthesized and tested, with some compounds showing good activity against S. aureus and moderate activity against P. aeruginosa. nih.gov A series of isoxazole and triazole derivatives were examined, where compound 37 showed activity against Staphylococcus aureus, MRSA, and Mycobacterium intracellulare. nih.gov

Table 4: Antibacterial Activity of Isoxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Compound 28 | - | 1 | mdpi.com |

| Compound 37 | Staphylococcus aureus | 15.53 (IC₅₀) | nih.gov |

| Compound 37 | MRSA | 14.22 (IC₅₀) | nih.gov |

| Compound 37 | Mycobacterium intracellulare | 47.45 (IC₅₀) | nih.gov |

| TPI-2 | Staphylococcus aureus | 6.25 | scholarsresearchlibrary.com |

Antifungal Activity

Isoxazole derivatives have also demonstrated significant potential as antifungal agents. researchgate.netmdpi.com A novel series of isoxazole-based compounds were synthesized and evaluated for their anti-Candida potential, with compounds PUB14 and PUB17 showing selective antifungal activity without affecting beneficial microbiota. mdpi.comnih.gov In a different study, dihydropyrazole derivatives of isoxazoles showed remarkable antifungal activity; compound 46 had an excellent IC₅₀ of 2 ± 1 µg/mL, and compound 28 had an MIC of 2 µg/mL against fungal strains. mdpi.com However, in another evaluation of triazole and isoxazole derivatives, none of the tested compounds exhibited antifungal activity. nih.gov

Table 5: Antifungal Activity of Isoxazole Derivatives

| Compound | Fungal Strain | Activity (µg/mL) | Source |

|---|---|---|---|

| Compound 28 | - | 2 (MIC) | mdpi.com |

| Compound 45 | - | 2 ± 1 (IC₅₀) | mdpi.com |

| Compound 46 | - | 2 ± 1 (IC₅₀) | mdpi.com |

| TPI-14 | Candida albicans | 6.25 (MIC) | scholarsresearchlibrary.com |

Assessment of Immunomodulatory Properties (Immunosuppressive, Anti-inflammatory, Immunostimulatory)

Derivatives of the isoxazole scaffold have demonstrated a range of immunomodulatory effects, including immunosuppressive, anti-inflammatory, and immunostimulatory activities. mdpi.commdpi.com

Immunosuppressive and Anti-inflammatory Effects: Certain isoxazole derivatives have shown potent immunosuppressive and anti-inflammatory properties. mdpi.commdpi.com For instance, some di- and tri-substituted 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides exhibited stronger immunosuppressive activity than the standard drug, cyclosporine A. mdpi.com These compounds were found to inhibit the humoral immune response. mdpi.com The anti-inflammatory activity of isoxazole derivatives is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. mdpi.comnih.gov One study reported that a this compound derivative demonstrated a moderate suppression of tumor necrosis factor-alpha (TNF-α) production, indicating its potential role in managing inflammatory responses.

Immunostimulatory Effects: Conversely, other derivatives have been shown to enhance immune responses. For example, 4-chlorophenylamide of 5-amino-3-methyl-4-isoxazolecarboxylic acid was found to have a strong stimulating effect on both humoral and cellular immune responses. mdpi.com Some 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides also displayed immunostimulatory properties. mdpi.com The diverse immunomodulatory activities of these compounds highlight the potential for developing targeted therapies for a variety of immune-related disorders. mdpi.commdpi.com

Table 1: Immunomodulatory Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Activity | Mechanism of Action/Key Findings |

| Di- and tri-substituted 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides | Immunosuppressive | More effective than cyclosporine A in inhibiting the humoral immune response. mdpi.com |

| This compound derivative | Anti-inflammatory | Moderately suppressed TNF-α production. |

| 4-chlorophenylamide of 5-amino-3-methyl-4-isoxazolecarboxylic acid | Immunostimulatory | Exerted a strong stimulating effect on humoral and cellular immune responses. mdpi.com |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides | Immunostimulatory | Demonstrated the ability to enhance the cellular immune response. mdpi.com |

In Vitro Anticancer Activity of Derivatives

Derivatives of this compound have shown promising anticancer activity in various in vitro studies. espublisher.com These compounds have been found to inhibit the proliferation of several cancer cell lines through mechanisms such as inducing apoptosis and arresting the cell cycle.

For example, certain derivatives have demonstrated significant inhibitory effects on lung (A-549), breast (MCF-7), and cervical (HeLa) cancer cell lines. The anticancer potential of these compounds is often linked to their ability to modulate signaling pathways that are critical for cancer cell survival and proliferation. espublisher.com Research has also highlighted the activity of isoxazole derivatives against prostate cancer cell lines by inhibiting androgen receptor signaling.

Table 2: In Vitro Anticancer Activity of this compound Derivatives

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| A-549 (Lung) | 10.5 | Induction of apoptosis. |

| MCF-7 (Breast) | 12.0 | Cell cycle arrest in the S phase. |

| HeLa (Cervical) | 8.0 | Inhibition of proliferation. |

Neuroprotective Potential in In Vitro Models

Emerging research suggests that derivatives of this compound possess neuroprotective properties. These compounds have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. chemimpex.com Studies have shown that isoxazole-derived compounds can enhance neuronal survival under conditions of oxidative stress and may improve cognitive function by modulating neurotransmitter systems. The neuroprotective effects are thought to stem from their ability to reduce oxidative stress and stabilize neuronal function.

Studies on Metabolic Pathways and Enzyme Interactions

The this compound scaffold and its derivatives are utilized in biochemical research to study enzyme interactions and metabolic pathways. chemimpex.com The metabolism of these compounds can involve various transformations. nih.gov For instance, the tertiary aliphatic amine can undergo N-dealkylation. nih.gov The isoxazole ring itself can be a site for metabolic activity.

These compounds have been used to evaluate the activity of enzymes involved in processes like steroidogenesis, providing insights into hormonal regulation. Understanding the metabolic fate and enzyme interactions of these derivatives is crucial for developing them into effective therapeutic agents. libretexts.org

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of this compound derivatives. nih.govresearchgate.net These studies involve systematically modifying the chemical structure of the lead compound to understand how these changes affect its biological activity. researchgate.net

For the isoxazole scaffold, key areas of modification include the substituents on the isoxazole ring and the amine group. ontosight.ai For example, the isopropyl group at the 5-position is thought to enhance lipophilicity, which can improve membrane permeability. The amine group at the 3-position is a key site for functionalization, allowing for the introduction of various substituents that can modulate the compound's biological properties.

SAR studies have shown that the introduction of different functional groups can significantly impact the compound's activity. For instance, the addition of a phenyl group can increase lipophilicity and potentially improve blood-brain barrier penetration for CNS-targeted therapies. The nature of the substituent on the amine group can also influence the compound's metabolic stability and pharmacokinetic profile.

Exploration of Isoxazole-Based Multi-Targeted Therapies

The versatility of the isoxazole scaffold has led to the exploration of its use in developing multi-targeted therapies. nih.govrsc.org This approach aims to design single molecules that can interact with multiple biological targets, which can be particularly beneficial for treating complex diseases like cancer and neurodegenerative disorders. researchgate.netrsc.org

Isoxazole derivatives have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org This diverse pharmacological profile makes them attractive candidates for the development of multi-targeted agents. researchgate.netrsc.org By combining different pharmacophores or functional groups onto the isoxazole core, researchers aim to create novel compounds with enhanced efficacy and potentially reduced side effects compared to single-target drugs. espublisher.com

Applications of 5 Isopropylisoxazol 3 Amine Beyond Medicinal Chemistry

Contribution to Agricultural Chemistry Research

The isoxazole (B147169) scaffold is a key component in a number of agrochemicals, and research into derivatives of 5-Isopropylisoxazol-3-amine has shown potential in the development of new agents for pest control and crop protection.

Development of Agrochemicals (e.g., Pest Control, Crop Protection)

The compound this compound and its derivatives have been investigated for their potential as agrochemicals, particularly in the realm of pest control. The structural framework of isoxazole is a recognized toxophore in various pesticides. Research has explored how modifications of the isoxazole core, such as the introduction of an isopropyl group at the 5-position and an amine at the 3-position, can influence biological activity against agricultural pests.

For instance, derivatives of 3-substituted aryl-5-alkyl-isoxazole-4-carboxylic acids have been patented for their use in controlling endoparasites. google.com While not directly this compound, these related structures highlight the utility of the 5-alkyl-isoxazole moiety in creating compounds with pesticidal properties. The amine group at the 3-position offers a convenient point for further chemical modification, allowing for the synthesis of a diverse library of compounds to be screened for herbicidal, insecticidal, or fungicidal activity. The development of such agrochemicals aims to enhance crop protection. chemimpex.com

Role in Materials Science Research

The unique chemical properties of this compound also lend themselves to exploration in the field of materials science, particularly in the creation of novel polymers.

Development of Advanced Polymers with Enhanced Properties

In materials science, this compound is being explored for its role in developing advanced materials. Its incorporation into polymer chains can lead to materials with enhanced thermal and mechanical properties. chemimpex.com The isoxazole ring can contribute to the rigidity and stability of the polymer backbone, while the amine group provides a reactive site for polymerization or cross-linking. This reactivity allows for the creation of new polymers with tailored characteristics. Research in this area is focused on creating innovative materials for a variety of industrial applications.

Utilization in General Organic Synthesis as a Versatile Building Block

Beyond its specific applications, this compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures.

The presence of multiple reactive sites—the amine group and the isoxazole ring—allows for a variety of chemical transformations. The amine group can undergo reactions such as acylation, alkylation, and condensation to form a wide range of derivatives. For example, it can be reacted with formylating agents to produce N-(5-Isopropylisoxazol-3-yl)formamide.

The isoxazole ring itself can participate in various reactions, including cycloadditions and rearrangements, under specific conditions. organic-chemistry.org The ability to synthesize a wide array of 3-amino-5-alkyl isoxazoles, with control over regioselectivity, underscores the utility of this class of compounds as foundational materials for further synthetic endeavors. organic-chemistry.org This versatility makes this compound a valuable tool for synthetic chemists in the construction of diverse and complex molecules.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of substituted isoxazoles, particularly obtaining the correct isomer (regioselectivity), is a critical challenge that directly impacts the viability of these compounds in drug development. Traditional methods are continuously being refined, and novel strategies are emerging to improve yield, purity, and selectivity.

A key area of development is the refinement of cycloaddition reactions, a foundational method for creating the isoxazole (B147169) ring. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a common route. organic-chemistry.org Modern approaches focus on metal-free reaction conditions to avoid the costs, toxicity, and waste associated with metal catalysts like copper or ruthenium. rsc.org Researchers are also exploring innovative catalysts, such as hypervalent iodine, which can facilitate cycloadditions under mild conditions.

A significant breakthrough has been in controlling the regioselectivity in the synthesis of 3-amino-5-alkyl isoxazoles like 5-Isopropylisoxazol-3-amine. lookchem.com Research has demonstrated that carefully controlling reaction parameters such as temperature and pH are crucial for selectively producing the desired 3-amino-5-alkyl isomer over the 5-amino-3-alkyl alternative. organic-chemistry.orglookchem.comthieme-connect.com This level of control is vital for producing the correct, biologically active compound. Other novel methods being investigated include the gold-catalyzed cycloisomerization of α,β-acetylenic oximes and cascade reaction sequences that allow for one-pot synthesis from readily available starting materials. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Isoxazole Derivatives

| Feature | Conventional Methods | Emerging Strategies |

|---|---|---|

| Catalysts | Often rely on metal catalysts (e.g., Cu(I), Ru(II)). rsc.org | Focus on metal-free routes, organocatalysts, or novel catalysts like hypervalent iodine. rsc.org |

| Selectivity | Regioselectivity can be challenging to control. | High regioselectivity achieved through precise control of pH and temperature. organic-chemistry.orglookchem.com |

| Reaction Type | Standard cycloaddition and condensation reactions. | Microwave-assisted reactions, cascade (one-pot) sequences, multicomponent reactions. organic-chemistry.orgrsc.orgnih.gov |

| Efficiency | May involve multiple steps with purification at each stage. | Higher yields, reduced reaction times, and simplified work-up procedures. nih.govbenthamdirect.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the design of novel isoxazole derivatives is no exception. tandfonline.com These computational techniques allow researchers to predict the biological activity of new compounds, optimize their structures for better efficacy, and understand their interactions with target proteins at a molecular level. tandfonline.comderpharmachemica.com

Key computational methods applied to isoxazole derivatives include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to establish a mathematical relationship between the chemical structure of isoxazole derivatives and their biological activity. mdpi.com This allows for the design of new compounds with potentially higher potency. For example, QSAR studies have been used to design novel isoxazole-based tubulin inhibitors for cancer therapy. tandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. derpharmachemica.com It has been used to study how isoxazole derivatives bind to various targets, including acetylcholinesterase for Alzheimer's disease, bacterial enzymes, and the farnesoid X receptor (FXR). derpharmachemica.commdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the movement of atoms and molecules over time, confirming the stability of the ligand-protein complex predicted by docking. tandfonline.com These simulations have been used to validate the robust binding of designed isoxazole compounds within the active sites of their target receptors. tandfonline.comresearchgate.net

These in silico methods accelerate the design process, reduce the number of compounds that need to be synthesized and tested in the lab, and provide a deeper understanding of the structure-activity relationships that govern the therapeutic effects of these molecules. researchgate.netmdpi.com

Exploration of New Biological Targets and Mechanisms of Action

While isoxazole derivatives are known for a range of biological activities, ongoing research is focused on identifying new molecular targets and elucidating the precise mechanisms through which they exert their effects. ijbpas.comrsc.org The this compound scaffold serves as a valuable starting point for creating libraries of compounds to test against these new targets. The amine group and the isoxazole ring are key features that can form hydrogen bonds and π-π interactions with biological macromolecules, respectively, thereby modulating their function.

Emerging research is exploring the potential of isoxazole derivatives in several therapeutic areas:

Oncology: Derivatives are being investigated as inhibitors of novel cancer targets like tubulin, which is crucial for cell division. tandfonline.comresearchgate.net The mechanism often involves the induction of apoptosis (programmed cell death) and regulation of the cell cycle.

Neurodegenerative Diseases: For conditions like Alzheimer's, research is moving beyond general neuroprotection to specific targets. Isoxazole derivatives are being designed as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of neurotransmitters. nih.gov

Autoimmune and Inflammatory Diseases: A promising new area is the targeting of Toll-like receptor 8 (TLR8), a key component of the innate immune system whose dysregulation contributes to autoimmune diseases. nih.gov Isoxazole-based antagonists have been developed to block TLR8 signaling and reduce inflammatory responses. nih.gov

Infectious Diseases: Researchers are using computational methods to design isoxazole compounds that can inhibit specific bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III in E. coli, which are essential for bacterial survival. derpharmachemica.com

Table 2: Selected Biological Targets for Isoxazole Derivatives

| Therapeutic Area | Biological Target | Potential Application | Reference(s) |

|---|---|---|---|

| Oncology | Tubulin | Anticancer agent by disrupting cell division. | tandfonline.comresearchgate.net |

| Neurodegenerative | Acetylcholinesterase (AChE) | Treatment of Alzheimer's disease. | nih.gov |

| Autoimmune Disease | Toll-like Receptor 8 (TLR8) | Anti-inflammatory agent for conditions like lupus. | nih.gov |

| Infectious Disease | β-ketoacyl-acyl carrier protein synthase III | Antibacterial agent targeting E. coli. | derpharmachemica.com |

| Metabolic Disease | Farnesoid X Receptor (FXR) | Treatment of liver and metabolic diseases. | mdpi.com |

Sustainability and Scalability of Synthetic Processes

As promising compounds move toward potential commercialization, the sustainability and scalability of their synthesis become paramount. The principles of green chemistry are being increasingly applied to the synthesis of isoxazoles to minimize environmental impact, reduce costs, and ensure safety. nih.govbenthamdirect.com

Key green chemistry approaches include:

Eco-friendly Solvents and Catalysts: Researchers are replacing traditional volatile organic solvents with greener alternatives like water or glycerol. nih.govd-nb.info In some cases, syntheses can be performed under solvent-free conditions. nih.gov There is also a focus on using benign and reusable catalysts, including those derived from agricultural waste like orange peel ash. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool. It can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. nih.govbenthamdirect.com

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, are being developed. d-nb.info MCRs are highly efficient as most of the atoms from the starting materials are incorporated into the desired molecule, generating less waste. preprints.org

Furthermore, synthetic routes are being specifically designed for scalability. Methods that have proven reliable and high-yielding at the laboratory bench are being tested at preparative scales to ensure that consistent purity and yield can be maintained during large-scale production. lookchem.comrsc.org The use of functionalized cellulose (B213188) as a solid-supported catalyst is one such approach that simplifies purification and is suitable for larger operations. preprints.orgpreprints.org

Conclusion

Summary of Key Research Contributions on 5-Isopropylisoxazol-3-amine

Research on this compound highlights its importance as a versatile chemical intermediate. Key contributions include the development of regioselective synthetic methods that allow for its controlled preparation. researchgate.net In medicinal chemistry, its utility as a scaffold has been demonstrated in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors for diseases like cancer. chemenu.comd-nb.info Furthermore, initial explorations in materials science have shown that polymers incorporating the isoxazole (B147169) structure can possess valuable properties such as high thermal stability, suggesting a promising future for this compound class beyond pharmaceuticals. nasa.gov

Broader Impact of Isoxazole Chemistry on Scientific Advancement

The study of isoxazoles has had a significant impact on scientific advancement, particularly in drug discovery. The isoxazole ring is a key component in numerous approved drugs, including antibiotics like sulfamethoxazole (B1682508) and anti-inflammatory agents like parecoxib. nih.govgoogle.com The development of novel synthetic strategies, such as metal-catalyzed cycloadditions and green chemistry approaches, has made a wide array of complex isoxazole derivatives more accessible. acs.org This has accelerated the discovery of new bioactive molecules targeting a spectrum of diseases. acs.orggoogle.com Beyond medicine, the expansion of isoxazole chemistry into materials science is yielding new polymers and functional materials with tailored electronic and physical properties, demonstrating the broad and continuing impact of this fundamental heterocyclic scaffold.

Q & A

Q. What are the standard synthetic routes for 5-Isopropylisoxazol-3-amine, and how are intermediates characterized?

The synthesis typically involves cycloaddition reactions between nitrile oxides and alkynes. For example, hypervalent iodine-induced cycloaddition can yield isoxazole derivatives under optimized conditions (e.g., dichloromethane at 0°C to room temperature). Key intermediates are purified via column chromatography and characterized using:

- IR spectroscopy to confirm functional groups (e.g., isoxazole ring stretching at 1600–1650 cm⁻¹).

- ¹H/¹³C NMR for structural elucidation (e.g., isopropyl group signals at δ 1.2–1.4 ppm).

- HRMS for molecular weight validation .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

- PPE : Wear nitrile gloves, safety goggles, and NIOSH-approved respirators to avoid skin/eye contact and inhalation of dust .

- Ventilation : Use fume hoods during synthesis to mitigate respiratory irritation risks (H335 hazard) .

Q. How do physicochemical properties (e.g., solubility) influence experimental design?

Limited aqueous solubility (common in isoxazole derivatives) necessitates polar aprotic solvents (e.g., DMF or DMSO) for reactions. Solubility data should guide solvent selection for recrystallization or HPLC analysis .

II. Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what are common pitfalls?

- Reaction Optimization : Vary catalysts (e.g., hypervalent iodine vs. Cu(I)) and temperatures. Monitor progress via TLC.

- Purity Challenges : Byproducts like regioisomers may form during cycloaddition. Use preparative HPLC for separation .

- Yield Improvement : Pre-drying solvents and substrates reduces side reactions (e.g., hydrolysis) .

Q. What methodologies are used to evaluate biological activity (e.g., enzyme inhibition) of derivatives?

- Docking Studies : Predict binding affinity to target proteins (e.g., antioxidant enzymes) using AutoDock Vina.

- In Vitro Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., DPPH radical scavenging) .

- SAR Analysis : Modify substituents (e.g., isopropyl group) to correlate structure with activity .

Q. How should researchers address contradictions in reported biological data?

- Replication : Repeat experiments under identical conditions (e.g., pH, temperature).

- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., conflicting IC₅₀ values due to assay variability) .

- Mechanistic Validation : Use knockout models or isotopic labeling to confirm target engagement .

Q. What advanced techniques elucidate reaction mechanisms (e.g., cycloaddition)?

Q. How can regioselectivity challenges in functionalizing the isoxazole ring be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.